Cas no 7773-56-0 (2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-)
7773-56-0 structure
Product Name:2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-
Numéro CAS:7773-56-0
Le MF:C15H20O4
Mégawatts:264.316905021667
CID:562729
PubChem ID:5375200
Update Time:2025-04-19
2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- Propriétés chimiques et physiques
Nom et identifiant
-
- 2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-
- (±)-ABSCISIC ACID, MIXED ISOMERS
- (S)-5-(1-hydroxy-2,6,6,-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-(2Z,4E)-pentadienoic acid
- 5-(1-HYDROXY-2,6,6-TRIMETHYL-4-OXOCYCLOHEX-2-ENYL)-3-METHYLPENTA-2,4-DIENOIC ACID
- ()-Abscisic acid, mixed isomers ()-ABA, mixed isomers
- NSC 146877
- NSC148832
- CHEMBL1965138
- SCHEMBL2591173
- SR-01000644017-5
- ()-Abscisic acid
- HMS1668O07
- 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-
- 2-trans-ABA
- NSC 148832
- SCHEMBL2591175
- (+)-Abscisin II
- AKOS015910460
- Dormin (abscission factor)
- CCG-54961
- SR-01000644017-1
- NSC-146877
- J-007892
- Abscisic acid, (+)-
- NSC-148832
- DTXSID801033715
- LS-14421
- ( inverted exclamation markA)-trans-Abscisic acid
- (+)-cis-Abscisic acid
- 2-trans-abscisic acid
- 2, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, [S-(Z,E)]-
- 7773-56-0
- NCGC00160152-02
- 5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid, 9CI
- Q27131879
- (-)-cis,trans-Abscisic acid
- 5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexan-1-yl)-3-methyl-2,4-pentadienoic acid
- 21293-29-8
- MLS000766141
- 2228-72-0
- ABSCISIC ACID
- CS-0638879
- NCGC00160152-01
- cis-trans-(+)-Abscissic acid
- 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (Z,E)-(S)-(+)-
- SR-01000644017-4
- JLIDBLDQVAYHNE-WEYXYWBQSA-N
- CHEBI:93815
- Dormin
- SR-01000644017
- HMS2269H09
- CHEBI:62426
- (+)-Abscisic acid
- (2E,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
- 2, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (Z,E)-(S)-(+)-
- NSC146877
- HY-N2549A
- ()-2-is-4-rans-bscisic acid; ()-BA
- (S-(2Z,4E))-5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid #
- NS00014679
- 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, [s-(Z,E)]-
- 2-cis,4-trans-Abscisic acid
- ABA
- SMR000528625
- cis-Abscisic acid
- Spectrum_001158
- Spectrum4_001841
- NS00083463
- 5-(1-hydroxy-4-oxo-2,6,6-trimethylcyclohex-2-enyl)-3-methylpenta-2,4-dienoic acid
- SpecPlus_000450
- DTXSID90860135
- KBioSS_001638
- Oprea1_187043
- Q27165538
- (+/-)-2-cis-4-trans-Abscisic acid; (+/-)-ABA
- FT-0619562
- KBio3_002416
- 17alpha-HydroxyprogesteroneCaproate
- SPBio_001545
- (+)-Abscisic acid;Abscisinsaeure;( inverted exclamation markA)-cis,trans-Abscisic acid
- KBioGR_002242
- AKOS030241514
- FT-0604467
- 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-1-cyclohex-2-enyl)-3-methylpenta-2,4-dienoic acid
- Spectrum2_001503
- 5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
- FT-0604385
- FT-0621710
- (2Z,4E)-5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid
- KBio2_001638
- Spectrum3_001528
- KBio2_004206
- FT-0619875
- 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid
- DivK1c_006546
- KBio1_001490
- BCP32061
- NCI60_001025
- KBio2_006774
-
- Piscine à noyau: 1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)
- La clé Inchi: JLIDBLDQVAYHNE-UHFFFAOYSA-N
- Sourire: OC1(C=CC(=CC(=O)O)C)C(C)=CC(CC1(C)C)=O
Propriétés calculées
- Qualité précise: 264.1362
- Masse isotopique unique: 264.13615911g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 3
- Complexité: 494
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 2
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.6
- Surface topologique des pôles: 74.6Ų
Propriétés expérimentales
- Dense: 1.193
- Point de fusion: 186℃
- Point d'ébullition: 458.7 °C at 760 mmHg
- Point d'éclair: 245.4 °C
- Le PSA: 74.6
- Le LogP: 2.24990
2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- Informations de sécurité
2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- Littérature connexe
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Related Categories
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles Acides abscissiques et dérivés
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles sésquiterpènes Acides abscissiques et dérivés
7773-56-0 (2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-) Produits connexes
- 21293-29-8((+)-cis,trans-Abscisic Acid)
- 29448-38-2((±)-Abscisic Aldehyde)
- 14375-45-2((±)-Abscisic acid)
- 41944-86-9((+)-Abscisic Aldehyde)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fournisseurs recommandés
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif